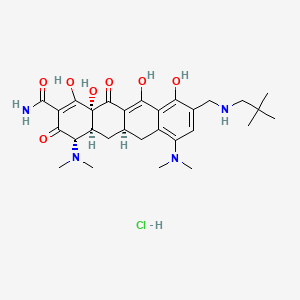

GW280264X

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GW280264X est un inhibiteur puissant d’ADAM10 et d’ADAM17, qui sont des membres de la famille des disintégrines et métalloprotéinases (ADAM). Ces enzymes jouent des rôles essentiels dans divers processus physiologiques et pathologiques, notamment l’adhésion cellulaire, la migration et la protéolyse . Le composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la neurologie et de l’oncologie .

Applications De Recherche Scientifique

GW280264X has a wide range of scientific research applications, including:

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de GW280264X implique plusieurs étapes, à partir de produits de départ disponibles dans le commerceLes conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est généralement purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

GW280264X subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le cycle thiazole et d’autres groupes fonctionnels de this compound peuvent subir des réactions de substitution pour former de nouveaux dérivés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent être utilisés pour étudier la relation structure-activité et optimiser les propriétés du composé pour des applications spécifiques .

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique, notamment :

Développement de médicaments : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant ADAM10 et ADAM17.

Mécanisme D'action

GW280264X exerce ses effets en inhibant l’activité enzymatique d’ADAM10 et d’ADAM17. Ces enzymes sont impliquées dans le clivage de diverses protéines de surface cellulaire, notamment les cytokines, les facteurs de croissance et les molécules d’adhésion. En inhibant ces enzymes, this compound module les voies de signalisation cellulaire et affecte des processus tels que l’adhésion cellulaire, la migration et la prolifération .

Comparaison Avec Des Composés Similaires

Composés similaires

GI254023X : Un inhibiteur spécifique d’ADAM10.

TAPI-1 : Un inhibiteur à large spectre des métalloprotéinases, notamment ADAM17.

DPC333 : Un inhibiteur d’ADAM17 avec une structure chimique différente.

Unicité de GW280264X

This compound est unique en raison de son inhibition puissante et sélective à la fois d’ADAM10 et d’ADAM17. Cette double inhibition en fait un outil précieux pour étudier les rôles combinés de ces enzymes dans divers processus biologiques. De plus, sa forte puissance et sa spécificité en font un candidat intéressant pour le développement thérapeutique .

Propriétés

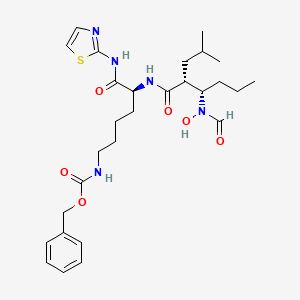

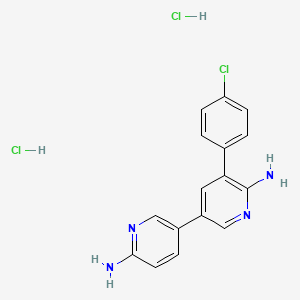

IUPAC Name |

benzyl N-[(5S)-5-[[(2R,3S)-3-[formyl(hydroxy)amino]-2-(2-methylpropyl)hexanoyl]amino]-6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S/c1-4-10-24(33(38)19-34)22(17-20(2)3)25(35)31-23(26(36)32-27-29-15-16-40-27)13-8-9-14-30-28(37)39-18-21-11-6-5-7-12-21/h5-7,11-12,15-16,19-20,22-24,38H,4,8-10,13-14,17-18H2,1-3H3,(H,30,37)(H,31,35)(H,29,32,36)/t22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLITFHSZNZMQ-SGNDLWITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC(C)C)C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=NC=CS2)N(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)